chemical structure and molecular weight of 3-Methyloxan-3-amine hydrochloride
chemical structure and molecular weight of 3-Methyloxan-3-amine hydrochloride
Technical Whitepaper: 3-Methyloxan-3-amine Hydrochloride Subtitle: Structural Dynamics, Synthetic Pathways, and Medicinal Utility of a Quaternary Heterocyclic Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, 3-Methyloxan-3-amine hydrochloride (also known as 3-Amino-3-methyltetrahydropyran HCl) represents a high-value "sp3-rich" building block. Unlike its non-methylated counterpart, the introduction of the C3-methyl group creates a quaternary carbon center. This structural modification exploits the Thorpe-Ingold effect (gem-disubstituent effect), restricting conformational flexibility and often improving the metabolic stability and binding affinity of downstream pharmaceutical candidates.
This guide provides a rigorous technical analysis of this molecule, moving beyond basic catalog data to explore its synthesis, conformational behavior, and analytical validation.
Part 1: Physicochemical Profile
The following data establishes the baseline identity of the compound. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for stability and handling.
| Property | Specification | Notes |
| IUPAC Name | 3-Methyltetrahydro-2H-pyran-3-amine hydrochloride | "Oxan-3-amine" is the IUPAC systematic alternative. |
| Common Synonyms | 3-Amino-3-methyltetrahydropyran HCl; 3-Methyl-3-aminotetrahydropyran hydrochloride | |
| CAS Number (HCl) | 1823356-89-3 (Racemic) / 2322691-88-1 ((S)-Isomer) | Note: CAS 1206250-53-4 typically refers to the free base or generic structure. |
| Molecular Formula | C₆H₁₄ClNO | Free Base: C₆H₁₃NO |
| Molecular Weight | 151.63 g/mol | Free Base: 115.17 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, DMSO. Low: DCM, Hexanes. | The HCl salt is highly polar. |
| pKa (Conjugate Acid) | ~9.8 - 10.2 | Estimated based on hindered primary amines. |
Part 2: Structural Dynamics & Conformational Analysis
The 3-methyloxan-3-amine scaffold is not a static ring; it exists in a dynamic equilibrium dominated by the chair conformation. However, the quaternary center at C3 introduces significant steric strain that dictates its reactivity and biological interaction.
The 1,3-Diaxial Challenge
In the tetrahydropyran ring, substituents at the C3 position experience steric interactions with the C5 axial proton and the lone pairs of the ring oxygen.
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Conformer A (Methyl Axial / Amine Equatorial): generally preferred if the amine is solvated or protonated (ammonium), as the larger solvated group seeks the equatorial position to avoid 1,3-diaxial strain.
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Conformer B (Methyl Equatorial / Amine Axial): Less favored unless specific hydrogen bonding interactions (e.g., with the ring oxygen) stabilize the axial amine.
Implication for Drug Design: When this scaffold is incorporated into a drug molecule (e.g., via amide coupling), the C3-methyl group locks the pendant chain into a specific vector, reducing the entropic penalty of binding to a protein target.
Part 3: Strategic Synthesis (The Ellman Route)
While classical routes (e.g., Bucherer-Bergs or Curtius rearrangement) are valid, the Ellman Sulfinamide approach is the "Senior Scientist's choice" for generating quaternary amines with high enantiomeric purity and yield. This method avoids the harsh conditions of the Ritter reaction and the potential racemization of Strecker protocols.
Synthesis Workflow: Ketone to Quaternary Amine
The following diagram illustrates the conversion of Dihydro-2H-pyran-3(4H)-one to the target amine using tert-butanesulfinamide as a chiral auxiliary.
Caption: Stereoselective synthesis of 3-Methyloxan-3-amine HCl via Ellman auxiliary chemistry.
Detailed Protocol (Ellman Route)
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Condensation: React dihydro-2H-pyran-3(4H)-one with (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (2.0 eq) in THF. Reflux for 6 hours. The Lewis acid (Ti) activates the ketone and acts as a water scavenger.
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Nucleophilic Addition: Cool the resulting sulfinylimine to -78°C in DCM. Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether) dropwise.
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Expert Insight: The bulky tert-butyl group on the sulfinyl auxiliary directs the Grignard reagent to attack from the less hindered face (Si-face or Re-face depending on auxiliary), establishing the quaternary stereocenter.
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Deprotection & Salt Formation: Treat the resulting sulfinamide with 4M HCl in 1,4-dioxane/methanol. The sulfinyl group is cleaved, yielding the free amine which immediately precipitates as the hydrochloride salt.
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Purification: Triturate the solid with cold diethyl ether to remove sulfinyl byproducts. Recrystallize from MeOH/EtOAc if necessary.
Part 4: Analytical Validation
To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O):
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δ 1.35 (s, 3H): The diagnostic singlet for the C3-methyl group. If this is a doublet, you have failed to form the quaternary center (likely reduced the imine instead of alkylating).
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δ 3.40 – 3.90 (m, 4H): The protons adjacent to the oxygen (C2 and C6). These will appear as complex multiplets due to the ring conformation.
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δ 1.60 – 2.10 (m, 4H): The C4 and C5 methylene protons.
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¹³C NMR:
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Look for the Quaternary Carbon (C3) signal around δ 50-55 ppm .
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The Methyl Carbon should appear around δ 20-25 ppm .
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Mass Spectrometry (LC-MS)
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ESI (+): Expect a dominant peak at [M+H]⁺ = 116.1 m/z (corresponding to the free base cation).
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Note: You will not see the chloride ion in positive mode; verify chloride content via silver nitrate precipitation or elemental analysis if strict stoichiometry is required.
Part 5: Handling & Stability
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Hygroscopicity: As a hydrochloride salt of a primary amine, this compound is hygroscopic. It will absorb atmospheric moisture, becoming a sticky gum.
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Protocol: Store in a tightly sealed vial within a desiccator at 4°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
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Reactivity: The primary amine is a potent nucleophile. Avoid exposure to aldehydes or ketones unless a reaction is intended (Schiff base formation).
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Safety: Standard PPE. Treat as a potential irritant (Skin/Eye) due to the acidic nature of the HCl salt and the biological activity of amine precursors.
References
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Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
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ChemicalBook. (2024).[1] "Product Entry: (S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS 2322691-88-1)."[2]
- Clayden, J., et al. (2012). Organic Chemistry. "Conformational Analysis of Heterocycles." Oxford University Press. (General reference for Anomeric/Thorpe-Ingold effects).
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PubChem. (2024). "Compound Summary: 3-Amino-3-methyltetrahydropyran."
